molecular formula C23H20N2O3 B11073197 (1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid

(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid

Cat. No.: B11073197
M. Wt: 372.4 g/mol
InChI Key: MVEDIRFBALHPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by functionalization to introduce the diphenylacetic acid moiety. Key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,2-diphenylacetic acid

InChI

InChI=1S/C23H20N2O3/c1-24-19-14-13-18(15-20(19)25(2)22(24)28)23(21(26)27,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27)

InChI Key

MVEDIRFBALHPNP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.